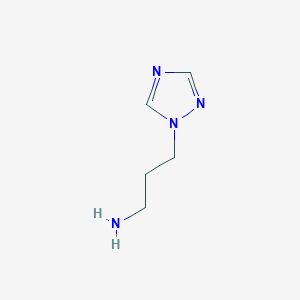

3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Beschreibung

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring linked to a propylamine chain. This structure grants it versatility in medicinal chemistry, particularly as a building block for kinase inhibitors (e.g., GSK-3β inhibitors) and antifungal agents . Its synthesis typically involves coupling 1,2,4-triazole derivatives with activated carboxylic acids or anhydrides, yielding compounds with >95% HPLC purity . The primary amine group facilitates further derivatization, making it a critical intermediate in drug discovery.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXJEYNOJZNYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402620 | |

| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-82-5 | |

| Record name | 1H-1,2,4-Triazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with 3-chloropropan-1-amine under basic conditions. This reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(1H-1,2,4-triazol-1-yl)propan-1-amine has been investigated for its potential as an antimicrobial agent . The triazole moiety is particularly effective against various pathogens due to its mechanism of action that involves inhibiting specific enzymes critical for microbial survival.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of derivatives of triazole compounds showed that those similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.25 | Antifungal |

| Compound B | 0.5 | Antibacterial |

| This compound | TBD | TBD |

This table indicates the compound's potential effectiveness in combating microbial infections.

Agricultural Applications

The compound's fungicidal properties have also been explored in agricultural contexts. Its ability to inhibit fungal growth can be harnessed for developing new agricultural fungicides. Research indicates that formulations containing triazole derivatives can effectively manage fungal diseases in crops.

Case Study: Fungicidal Efficacy

In field trials, formulations based on triazole compounds demonstrated a reduction in fungal infections in crops such as wheat and corn. The efficacy was measured by comparing treated versus untreated plots over several growing seasons.

Materials Science

In materials science, this compound is being explored as a building block for synthesizing new polymers and coatings with specific properties. The incorporation of triazole rings into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Development

Research into the synthesis of triazole-containing polymers revealed that these materials exhibit improved resistance to degradation under environmental stressors compared to traditional polymers. This advancement is significant for applications in packaging and protective coatings.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes. The nitrogen atoms in the triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes key analogs of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, highlighting structural modifications and their implications:

Physicochemical Properties

Biologische Aktivität

3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has a molecular formula of and typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its structure features a triazole ring, which is crucial for its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacteria and fungi. It operates by inhibiting the growth of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have indicated that this compound can inhibit the aromatase enzyme, which is essential for estrogen biosynthesis. This inhibition may have implications for treating hormone-dependent cancers such as breast cancer.

The primary mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits aromatase activity, leading to decreased estrogen production. This mechanism is particularly relevant in cancer therapies targeting estrogen-sensitive tumors .

- Cell Signaling Modulation : It influences various cell signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation.

Antimicrobial Activity

A study evaluating the antifungal properties of derivatives of this compound demonstrated significant efficacy against Candida albicans and other pathogenic fungi. The structure–activity relationship (SAR) analysis revealed that modifications to the triazole ring could enhance antifungal potency .

Anticancer Activity

Research focusing on the anticancer effects showed that compounds containing the triazole moiety could inhibit the proliferation of breast cancer cells in vitro. The inhibition of aromatase was confirmed through enzyme assays, indicating a promising pathway for therapeutic development against hormone-driven cancers .

Data Table: Biological Activity Summary

Future Directions in Research

The ongoing exploration of this compound includes:

- Drug Development : Investigating its potential as a lead compound for new antimicrobial and anticancer drugs.

- Synthetic Modifications : Research into how structural modifications can enhance its efficacy and reduce side effects.

Q & A

Basic: What are the most reliable synthetic routes for 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, and how can reaction conditions be optimized?

A two-step approach is commonly employed. First, the triazole ring is functionalized via cyclocondensation of aminoguanidine hydrochloride with succinic anhydride under reflux in ethanol to form the triazole-carboxylic acid intermediate. Subsequent coupling with propan-1-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) yields the target compound . Optimization involves controlling stoichiometry (1:1.2 molar ratio of triazole intermediate to amine), temperature (0–5°C during coupling to minimize side reactions), and solvent choice (DMF or THF for improved solubility). Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Basic: How can spectroscopic techniques (NMR, MS) unambiguously characterize this compound?

- 1H NMR : The triazole C5 proton appears as a singlet at δ 8.2–8.5 ppm. The propanamine chain shows resonances at δ 2.7–3.0 ppm (CH2 adjacent to NH2, triplet) and δ 1.6–1.8 ppm (central CH2, quintet). NH2 protons are typically broadened and observed at δ 1.2–1.5 ppm .

- 13C NMR : Triazole carbons resonate at δ 148–152 ppm (C3/C5) and δ 128–130 ppm (C4). The propanamine carbons appear at δ 40–45 ppm (CH2-NH2) and δ 25–30 ppm (central CH2) .

- HRMS : Expected [M+H]+ at m/z 153.1012 (C5H10N4 requires 153.0881). Fragmentation peaks at m/z 135 (loss of NH2) and 82 (triazole ring) confirm structural integrity .

Advanced: How do tautomeric equilibria of the 1,2,4-triazole ring influence the reactivity of this compound in nucleophilic reactions?

The 1,2,4-triazole exists in a dynamic 1H ⇌ 4H tautomeric equilibrium, which affects electron density at the N1 and N4 positions. In protic solvents (e.g., water), N1 becomes more nucleophilic due to preferential stabilization of the 1H-tautomer, enabling regioselective alkylation or acylation at this site. Solvent polarity and temperature can shift the equilibrium: polar aprotic solvents (DMSO) favor the 4H-tautomer, altering reaction pathways . Computational studies (DFT at B3LYP/6-31G*) are recommended to predict tautomer-dependent reactivity.

Advanced: What strategies mitigate competing side reactions (e.g., dimerization) during Cu-catalyzed coupling of this compound with aryl halides?

Copper(I) catalysts (e.g., CuBr) in toluene at 90°C often lead to Ullmann-type coupling but risk dimerization via amine oxidation. Key strategies include:

- Ligand modulation : Bidentate ligands (1,10-phenanthroline) suppress Cu aggregation, reducing side reactions.

- Inert atmosphere : Rigorous N2 purging prevents amine oxidation to imines.

- Substrate pre-protection : Temporary Boc protection of the NH2 group blocks undesired nucleophilic pathways . Yield improvements (from 21% to 65%) are achievable with these optimizations .

Basic: How do solvent polarity and pH affect the stability of this compound in solution?

The compound is hygroscopic and prone to hydrolysis in aqueous acidic/basic conditions. In neutral pH (6–8), it remains stable in aprotic solvents (acetonitrile, THF) for >48 hours at 25°C. Protic solvents (methanol, water) accelerate degradation, with a half-life of <12 hours at pH <4 (NH2 protonation induces ring-opening) or pH >10 (triazole deprotonation). Storage recommendations: anhydrous DMSO at −20°C under argon .

Advanced: What crystallographic techniques resolve the molecular packing and hydrogen-bonding networks of this compound?

Single-crystal X-ray diffraction (monochromatic Mo-Kα radiation, λ = 0.71073 Å) reveals a monoclinic P21/c space group. Key features:

- Hydrogen bonding : NH2 groups form intermolecular N–H···N bonds with triazole N2 (distance: 2.89 Å), creating a 2D sheet structure.

- π-Stacking : Parallel triazole rings exhibit offset stacking (3.5 Å interplanar distance), stabilizing the lattice . Crystallization is best achieved via slow evaporation from ethanol/water (7:3 v/v).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (LD50 oral, rat: 320 mg/kg) .

- Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced: How can computational modeling predict the bioactivity of derivatives of this compound against enzymatic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like CYP51 (fungal lanosterol demethylase). Key parameters:

- Triazole orientation : The N4 lone pair interacts with heme iron, mimicking natural substrates.

- Amine flexibility : Propanamine chain length modulates hydrophobic pocket penetration. QSAR models show logP <2.5 enhances membrane permeability .

Basic: What chromatographic methods ensure high-purity isolation of this compound from reaction mixtures?

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (acetonitrile/0.1% TFA in H2O, 30:70 v/v) at 1 mL/min achieves baseline separation (retention time: 6.8 min). For preparative scale, flash chromatography (silica gel, ethyl acetate/methanol 9:1) removes unreacted amine and triazole byproducts .

Advanced: What mechanistic insights explain the compound’s role in click chemistry applications?

The triazole’s dipolarophilic nature enables strain-promoted azide-alkyne cycloaddition (SPAAC) without Cu catalysts. Propargyl derivatives of this compound react with azides (e.g., PEG-azide) at room temperature, forming stable 1,4-disubstituted triazoles. Kinetic studies (UV-Vis monitoring) show second-order rate constants of 0.12 M−1s−1 in THF, making it suitable for bioconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.